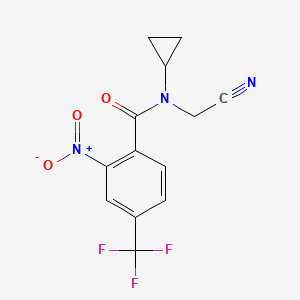![molecular formula C10H19NO3 B2928454 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine CAS No. 2375269-93-3](/img/structure/B2928454.png)
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” is a chemical with the CAS Number: 2375269-93-3 . It has a molecular weight of 201.27 and its IUPAC name is the same as the given name . It is in liquid form .
Molecular Structure Analysis
The InChI code for “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” is 1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” is liquid . It is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Spectral Studies
Research has shown that spirocyclic compounds can serve as intermediates in the synthesis of complex organic molecules. For example, a study by Zeng and Wang (2018) focused on the crystal structures of spiro derivatives, including the synthesis of new intermediates through reactions involving spirocyclic compounds. These compounds exhibited interesting fluorescent properties, suggesting applications in materials science and optical technologies (Zeng & Wang, 2018).
Inhibition of Mild Steel Corrosion
Another application is in the field of corrosion inhibition. Chafiq et al. (2020) studied the inhibition performances of spirocyclopropane derivatives for protecting mild steel in HCl environments. These compounds were found to be effective corrosion inhibitors, highlighting their potential in materials chemistry and engineering applications (Chafiq et al., 2020).
Reduction of Thermoset Shrinkage
Spirocyclic compounds have also been explored for their ability to reduce shrinkage in thermosets, with González et al. (2006) investigating the cationic curing of mixtures containing spirocyclic diones. This research offers insights into the development of improved materials with reduced shrinkage properties, which is crucial in various manufacturing and engineering applications (González et al., 2006).
Novel Photochemical Transformations
The potential for novel photochemical transformations involving spirocyclic compounds has been explored in studies such as the one conducted by Marubayashi et al. (1992), which found unique pathways to β-lactam compounds from specific spirocyclic precursors. Such research points to the role of spirocyclic compounds in facilitating innovative synthetic routes in organic chemistry (Marubayashi et al., 1992).
Synthesis of Bioactive Compounds
Furthermore, the synthesis of bioactive compounds is another significant area of application. Li, Rogers-Evans, and Carreira (2013) demonstrated the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. This research highlights the versatility of spirocyclic compounds in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
The safety information for “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Eigenschaften
IUPAC Name |
(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDDFYHOJSZUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2928374.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2928375.png)

![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide](/img/structure/B2928381.png)
![N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2928382.png)
![N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2928384.png)



